molecular formula C10H20O2 B14602947 3-Ethyl-3-hydroxy-5-methylheptan-4-one CAS No. 59373-67-0

3-Ethyl-3-hydroxy-5-methylheptan-4-one

Cat. No.: B14602947
CAS No.: 59373-67-0
M. Wt: 172.26 g/mol
InChI Key: SLOVISGKCUIHKX-UHFFFAOYSA-N
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Description

3-Ethyl-3-hydroxy-5-methylheptan-4-one is an organic compound with a branched structure. It is a ketone with a hydroxyl group and is known for its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-hydroxy-5-methylheptan-4-one can be achieved through several methods. One common approach involves the aldol condensation of 3-ethyl-2-butanone with acetone, followed by reduction and subsequent oxidation to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rates and selectivity. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxy-5-methylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethyl-3-hydroxy-5-methylheptanoic acid.

    Reduction: Formation of 3-ethyl-5-methylheptan-4-ol.

    Substitution: Formation of 3-ethyl-3-chloro-5-methylheptan-4-one.

Scientific Research Applications

3-Ethyl-3-hydroxy-5-methylheptan-4-one is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxy-5-methylheptan-4-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-methylheptane
  • 3-Methyl-5-ethylheptane
  • 3-Hydroxy-5-methylheptan-4-one

Uniqueness

3-Ethyl-3-hydroxy-5-methylheptan-4-one is unique due to the presence of both a hydroxyl and a ketone group on a branched heptane backbone. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

59373-67-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-ethyl-3-hydroxy-5-methylheptan-4-one

InChI

InChI=1S/C10H20O2/c1-5-8(4)9(11)10(12,6-2)7-3/h8,12H,5-7H2,1-4H3

InChI Key

SLOVISGKCUIHKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C(CC)(CC)O

Origin of Product

United States

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